![molecular formula C8H6BrNO2 B576316 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one CAS No. 1199-04-8](/img/structure/B576316.png)

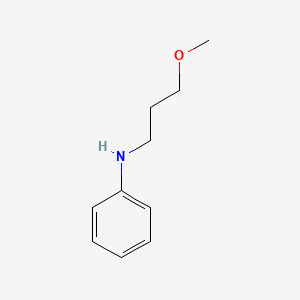

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Vue d'ensemble

Description

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a chemical compound with the molecular formula C8H6BrNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO2/c9-6-3-4-7(12-8(11)10-5-6)2-1-6/h1-4H,5H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has a molecular weight of 228.045. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthetic Chemistry

The synthesis of 6-bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one and its derivatives is an active area of research. Researchers develop efficient and stereoselective synthetic methods to access this compound and related structures. Notably:

- One-Pot Convergent Synthesis : Researchers have developed one-pot protocols for synthesizing benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives. These tricyclic fused benzoxazinyl-oxazolidinones exhibit diverse biological activities .

Biological Activities

The 1,4-benzoxazine scaffold, including 6-bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one, has shown promise in various biological contexts:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Orientations Futures

While specific future directions for 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one are not mentioned in the sources I found, similar compounds have shown potential as anticancer agents . This suggests that future research could explore the biological activity of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one and its potential applications in medicine.

Mécanisme D'action

Mode of Action

It’s known that the compound is used in the construction of pyrimidinyl substituted benzoxazinones .

Biochemical Pathways

It’s known that the compound is synthesized via the condensation of methyl-2-amino-5-bromobenzoate with acetic anhydride .

Result of Action

It’s known that the compound is used in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .

Action Environment

It’s known that the compound should be stored sealed in dry conditions at 2-8°c .

Propriétés

IUPAC Name |

6-bromo-3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBFXJAFQXKEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670392 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199-04-8 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)

![Cyclopropane, 1-(4-bromo-3-buten-1-ynyl)-2-ethoxy-, [1alpha(Z),2ba]- (9CI)](/img/no-structure.png)